![molecular formula C8H10F3NO2 B2936573 3-(2,2,2-Trifluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 1856040-75-9](/img/structure/B2936573.png)
3-(2,2,2-Trifluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(2,2,2-Trifluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid” is a complex organic compound. It is part of the class of compounds known as bicyclo hexanes . These compounds are playing an increasingly important role in the development of bio-active compounds . They are preferred by medicinal chemists due to their sp3-rich and strained scaffolds which can improve the solubility, activity, and conformational restriction of candidates .
Synthesis Analysis
The synthesis of such compounds is still underexplored . An efficient and modular approach towards new 1,2-disubstituted bicyclo hexane modules has been disclosed . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations .Molecular Structure Analysis
The molecular structure of this compound is complex due to its bicyclic nature. The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape . The structure also incorporates a carboxyl functional group, CO2H .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include a [2 + 2] cycloaddition . This reaction is used to create new building blocks for further derivatization .Scientific Research Applications
Fluorinated Compounds in Medical Imaging
One significant application of fluorinated compounds is in medical imaging, particularly in the synthesis of radiotracers for Positron Emission Tomography (PET). For instance, the development of 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), labeled with fluorine-18 (Shoup et al., 1999), showcases the utility of fluorinated amino acids in detecting brain tumors. This compound, due to its fluorine label, provides enhanced imaging contrast for tumor localization, highlighting the broader role of fluorinated compounds in improving diagnostic accuracy in oncology.
Fluorinated Compounds in Environmental and Health Studies
The study of perfluoroalkyl substances (PFAS), a class of fluorinated organic compounds, in environmental and health research provides insights into the impact of these chemicals on human health and ecosystems. Research has demonstrated the widespread presence of PFAS in various environmental matrices and their potential health implications (Ericson et al., 2007). These studies highlight the importance of understanding the behavior, distribution, and effects of fluorinated compounds, including those structurally related to 3-(2,2,2-Trifluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid, in the environment and human body.
Innovations in Fluorinated Compounds for Safety and Efficacy
Research on the safety and efficacy of fluorinated compounds, such as the evaluation of hexafluorine for emergent decontamination of hydrofluoric acid splashes (Mathieu et al., 2001), underscores the role of fluorine chemistry in developing safety protocols and treatments in industrial settings. Such studies are crucial for designing compounds that can mitigate the risks associated with the use of highly reactive and toxic substances.
Future Directions
The future directions in the research of such compounds involve expanding the toolbox of available bicyclic structures . There is a need for additional work to fully exploit the rich chemical space surrounding the [2.1.1] platform . New synthetic routes, implementation of new methodologies, and new exit vectorization are the focus of numerous works .
Mechanism of Action
Target of Action
The primary targets of the compound “3-(2,2,2-Trifluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid” are currently unknown. The compound is a derivative of bicyclo[3.1.0]hexanes , which are prevalent scaffolds in natural products and synthetic bioactive compounds . .
Mode of Action
Given its structural similarity to other bicyclo[3.1.0]hexanes , it may interact with its targets in a similar manner.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Bicyclo[3.1.0]hexanes are known to be involved in a variety of biological activities
properties
IUPAC Name |
3-(2,2,2-trifluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO2/c9-8(10,11)3-12-1-4-5(2-12)6(4)7(13)14/h4-6H,1-3H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWIMAJEQLZSHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C(=O)O)CN1CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.